molecular formula C4H8O4S B1334190 Methyl Methanesulfonylacetate CAS No. 62020-09-1

Methyl Methanesulfonylacetate

Cat. No.: B1334190
CAS No.: 62020-09-1
M. Wt: 152.17 g/mol
InChI Key: RQKDASVRZONLNQ-UHFFFAOYSA-N
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Description

Methyl methanesulfonylacetate is an organic compound with the molecular formula C4H8O4S. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is known for its reactivity and ability to participate in a wide range of chemical reactions.

Mechanism of Action

Target of Action

Methyl Methanesulfonylacetate (MMSA) is an organic compound that primarily targets the esterification and methylation reactions in organic synthesis . It serves as an esterification reagent, reacting with acids and alcohols to produce the corresponding esters . Additionally, MMSA is often used in methylation reactions, introducing methyl groups into organic compounds .

Mode of Action

MMSA interacts with its targets through esterification and methylation reactions. In esterification, MMSA reacts with an acid or alcohol to form an ester . In methylation, MMSA introduces a methyl group into an organic compound . These reactions result in the formation of new compounds with altered properties.

Biochemical Pathways

It’s known that mmsa plays a role in the esterification and methylation reactions in organic synthesis . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s known that mmsa is soluble in methanol and insoluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of MMSA’s action largely depend on the specific reactions it’s involved in. As an esterification and methylation agent, MMSA can alter the structure and properties of various organic compounds . This can lead to changes in the function and behavior of these compounds at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MMSA. For instance, MMSA’s solubility in methanol and insolubility in water could affect its behavior in different environments. Additionally, MMSA should be stored at 2-8°C to maintain its stability . It’s also important to avoid contact with oxidizing agents and reducing agents, and to keep MMSA sealed and stored in a cool, ventilated place .

Safety and Hazards

The safety data sheet for MMSA advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for MMSA were not found in the search results, research on related compounds and processes may provide some insights. For instance, organosulfates in ambient aerosol have been suggested as an area for future research, particularly in view of reductions of anthropogenic sulfur dioxide (SO2) emissions . Additionally, the field of DNA methylation, which involves the addition of a methyl group to cytosine within the context of the CpG dinucleotide, is expected to take important and interesting future directions .

Biochemical Analysis

Biochemical Properties

Methyl methanesulfonylacetate plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to methylate guanine and adenine bases in DNA, which can lead to mutations . Additionally, this compound can oxidize and acetylate proteins, affecting their function and stability . These interactions highlight its importance in studying DNA repair pathways and protein modifications.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce lipid stress in the inner nuclear membrane, independent of its DNA-damaging ability . This lipid stress can affect genome stability maintenance pathways, demonstrating the compound’s multifaceted impact on cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an alkylating agent. It exerts its effects by methylating DNA bases, leading to mutations and potential carcinogenic effects . Additionally, it can cause oxidation and acetylation of proteins, altering their function and stability. These molecular interactions underscore its utility in studying the mechanisms of alkylating agents and their effects on biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a melting point of 62°C and a boiling point of approximately 296.3°C . Over time, it can degrade, leading to changes in its effects on cellular function. Long-term studies have shown that it can induce mutations and affect cellular metabolism, highlighting the importance of monitoring its stability and degradation in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can induce mutations and affect cellular metabolism without causing significant toxicity . At higher doses, it can lead to toxic effects, including carcinogenicity and apoptosis induction . These dosage-dependent effects underscore the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with DNA and proteins . These interactions can affect metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence its activity and function, highlighting the importance of understanding its transport and distribution in biological systems.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and effects on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl methanesulfonylacetate can be synthesized through the reaction of methanesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include steps such as distillation and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl methanesulfonylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl cyanoacetate
  • Dimethyl malonate
  • Ethyl dimethylphosphonoacetate
  • Phenylacetonitrile
  • Malononitrile

Uniqueness

Methyl methanesulfonylacetate is unique due to its specific reactivity and the presence of both ester and sulfonyl functional groups. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

methyl 2-methylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDASVRZONLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374961
Record name Methyl Methanesulfonylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62020-09-1
Record name Methyl Methanesulfonylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANESULFONYLACETIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of dimethyl sulfone (5.43 g) in tetrahydrofuran (10 mL) was addded 1.59 M n-butyl lithium (36.3 mL) in a dryice-acetone bath under a nitrogen atmosphere. After stirring for 0.5 hour, a solution of methyl methoxyacetate (2.00 g) in tetrahydrofuran (5 mL) was added. The resulting mixture was stirred for 2 hours in the bath and allowed to warm to room temperature over 2 hours. The mixture was partitioned between EtOAc and 4 N hydrochloric acid. The reaction was quenched by adding 4 N hydrochloric acid in EtOAc (15 mL). The mixture was partitioned between EtOAc (100 mL) and brine (100 mL). The aqueous layer was washed with EtOAc (100 mL, five times). The organic layer was combined, and the combined extracts were dried over MgSO4, and evaporated. Flash silicagel column chromatography (EtOAc-hexane=50-200 to 300-100) afforded 2-(methylsulfonyl)-1-methoxyethanone as a colorless oil (2.24 g).
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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